tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
Tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C11H12IN3O2 and a molecular weight of 345.14 g/mol. It belongs to the class of pyrazolo[3,4-b]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: : This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic conditions.
Iodination: : The pyrazolo[3,4-b]pyridine core is then iodinated at the 5-position using iodine or an iodinating agent such as N-iodosuccinimide (NIS).
Esterification: : The carboxylate group is introduced by reacting the iodinated pyrazolo[3,4-b]pyridine with tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: : The iodine atom can be reduced to iodide using reducing agents like sodium thiosulfate or hydrogen.
Substitution: : The iodine atom can be substituted with other functional groups, such as amines, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Iodine, hydrogen peroxide, or periodate salts.
Reduction: : Sodium thiosulfate, hydrogen gas, or lithium aluminum hydride.
Substitution: : Amines, nucleophiles, and suitable solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Major Products Formed
Oxidation: : Iodate or periodate derivatives.
Reduction: : Iodide derivatives.
Substitution: : Amine-substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
Tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : It is used in biological studies to investigate the biological activity of pyrazolo[3,4-b]pyridine derivatives.
Medicine: : It has potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is similar to other pyrazolo[3,4-b]pyridine derivatives, such as tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate and tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. its unique iodine substitution at the 5-position provides distinct chemical and biological properties compared to its bromo-substituted counterparts.
List of Similar Compounds
Tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Tert-Butyl 5-iodo-3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 5-iodopyrazolo[3,4-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-9-7(5-14-15)4-8(12)6-13-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWBCEOBCVBANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138393 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-iodo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-57-0 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-iodo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-iodo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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